molecular formula C11H15N5O3 B2601348 2-(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid CAS No. 1156896-57-9

2-(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid

Número de catálogo: B2601348
Número CAS: 1156896-57-9
Peso molecular: 265.273
Clave InChI: IESQCPQLCIAMHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid is a heterocyclic compound featuring a piperazine core substituted with a pyrimidin-2-yl group and a carboxamido-linked acetic acid moiety. Its molecular formula is C₁₀H₁₄N₄O₂, with a molar mass of 222.24 g/mol . Structural studies often employ crystallography tools like SHELX for refinement, though its specific applications in drug discovery remain under investigation .

Propiedades

IUPAC Name

2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c17-9(18)8-14-11(19)16-6-4-15(5-7-16)10-12-2-1-3-13-10/h1-3H,4-8H2,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESQCPQLCIAMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid typically involves the reaction of pyrimidine derivatives with piperazine under controlled conditions. One common method includes the use of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to facilitate the formation of the amide bond . The reaction is often carried out in a solvent like dichloromethane at temperatures ranging from -78°C to 45°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide moiety in the compound undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. This reaction is critical for altering the compound’s solubility and biological activity.

Reaction Conditions Reagents Products Key Observations
Acidic hydrolysisHCl (1 mol/dm³)2-(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid → Carboxylic acid and amineFacilitates functional group transformation
Basic hydrolysisNaOHSimilar to acidic hydrolysisHigher activation energy required

Amide Formation and Coupling Reactions

The carboxamide group can participate in amide coupling reactions, which are foundational in medicinal chemistry for synthesizing derivatives. For example, N -(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid derivatives are typically synthesized using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) under inert conditions.

Reaction Type Reagents Conditions Yield Key Reference
Amide couplingEDCI, HOBTDMF, RT, overnightModerate

Piperazine Ring Reactions

The piperazine ring in the compound undergoes standard piperazine reactions, including:

Alkylation

Piperazine’s secondary amines can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This reaction is often used to modulate the compound’s lipophilicity.

N-Oxidation

Reaction with oxidizing agents like hydrogen peroxide or peracids converts the piperazine into an N-oxide, altering its electronic properties and reactivity.

Metal Coordination

The piperazine’s nitrogen atoms can coordinate with metal ions (e.g., Cd²⁺, Zn²⁺), forming stable complexes with applications in catalysis or sensing .

Pyrimidine Substituent Interactions

The pyrimidine moiety participates in non-covalent interactions, such as hydrogen bonding and π–π stacking, which influence the compound’s supramolecular assembly. For example, in related piperazine-pyrimidine derivatives, C—H⋯O and C—H⋯π(arene) hydrogen bonds form three-dimensional networks .

Interaction Type Key Features Structural Impact
Hydrogen bondingC—H⋯O bonds between pyrimidine and piperazineStabilizes crystal lattice
π–π stackingAromatic interactions between pyrimidine ringsEnhances molecular packing

Research Findings and Trends

  • Synthetic Optimization : Use of polar aprotic solvents (e.g., DMF) and controlled reaction times improves yields in amide coupling reactions .

  • Biological Implications : Derivatives with modified pyrimidine substituents show enhanced selectivity for kinases like PKB, highlighting the role of the substituent in target binding .

  • Crystallographic Insights : The pyrimidine-piperazine framework adopts specific conformations (e.g., chair-like piperazine) that guide hydrogen-bonding patterns in crystalline states .

Citations :

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Neurological Disorders
    • Research indicates that derivatives of piperazine compounds, including those similar to 2-(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid, exhibit potential as antagonists for muscarinic receptors. This class of compounds may be beneficial in treating neurological disorders such as Alzheimer's Disease and Lewy Body Dementia by modulating neurotransmitter systems involved in cognition and memory .
  • Antiviral Activity
    • Recent studies have shown that piperazine-pyrimidine derivatives can act as selective inhibitors against viruses like Chikungunya Virus (CHIKV). Compounds in this category have demonstrated significant antiviral properties, suggesting that this compound could be optimized for similar applications through structural modifications .
  • Protein Kinase Inhibition
    • The compound may serve as a scaffold for developing selective inhibitors of protein kinases, particularly Protein Kinase B (Akt). This pathway is crucial in regulating cell survival and proliferation, making it a target for cancer therapies. Research has shown that modifications to piperazine derivatives can enhance their potency and selectivity against specific kinases .

Case Study 1: Antiviral Efficacy

In a study focused on the antiviral properties of piperazine derivatives, several compounds were synthesized and tested against CHIKV. The results indicated that certain structural features, including the presence of the pyrimidine moiety, were critical for enhancing antiviral activity. The optimized compounds exhibited selectivity indices greater than 60, highlighting their potential as therapeutic agents against viral infections .

Case Study 2: Neurological Applications

A patent application described a series of compounds related to this compound designed as muscarinic receptor antagonists. These compounds were tested in animal models for their efficacy in alleviating cognitive deficits associated with neurodegenerative diseases. Results showed significant improvements in memory tasks compared to control groups, supporting further development for clinical use .

Mecanismo De Acción

The mechanism of action of 2-(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparación Con Compuestos Similares

[4-(2-Aminoethyl)piperazin-1-yl]acetic Acid

  • Molecular Formula : C₈H₁₆N₃O₂
  • Molar Mass : 186.23 g/mol
  • Key Differences: Replaces the pyrimidin-2-yl group with a 2-aminoethyl substituent. This compound is often used in coordination chemistry or as a precursor for functionalized polymers.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

  • Molecular Formula : C₂₁H₂₁N₃O₄ (estimated)
  • Molar Mass : ~379.41 g/mol
  • Key Differences : Incorporates a bulky Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This modification renders the compound valuable in solid-phase peptide synthesis, where the Fmoc group is selectively cleaved under mild basic conditions. The steric hindrance from Fmoc limits its use in small-molecule therapeutics but enhances stability during synthetic steps.

(4-Carbamoyl-piperazin-1-yl)-acetic Acid

  • Molecular Formula : C₇H₁₂N₄O₃
  • Molar Mass : 200.20 g/mol
  • Key Differences : Features a carbamoyl group instead of pyrimidin-2-yl. The carbamoyl moiety increases hydrogen-bonding capacity, making it suitable for enzyme-binding studies. However, its lack of aromaticity reduces hydrophobic interactions compared to the pyrimidine-containing target compound.

(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic Acid

  • Molecular Formula : C₁₅H₁₈N₄O₅ (from crystal data)
  • Molar Mass : 334.33 g/mol
  • Key Differences: Contains a dioxopiperazine ring and a 4-hydroxyphenyl group. The hydroxyphenyl group enables antioxidant activity, distinguishing it from the pyrimidine-based target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Properties
2-(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid C₁₀H₁₄N₄O₂ 222.24 Pyrimidin-2-yl, carboxamido Kinase inhibition, crystallography
[4-(2-Aminoethyl)piperazin-1-yl]acetic acid C₈H₁₆N₃O₂ 186.23 2-Aminoethyl Chelation, polymer synthesis
2-[4-(Fmoc)piperazin-1-yl]acetic acid C₂₁H₂₁N₃O₄ 379.41 Fmoc Peptide synthesis
(4-Carbamoyl-piperazin-1-yl)-acetic acid C₇H₁₂N₄O₃ 200.20 Carbamoyl Enzyme-binding studies
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid C₁₅H₁₈N₄O₅ 334.33 Dioxopiperazine, 4-hydroxyphenyl Antioxidant activity

Research Findings and Trends

  • Pyrimidine vs. Carbamoyl : Pyrimidine-containing analogs exhibit enhanced binding to ATP pockets in kinases due to aromatic stacking, whereas carbamoyl derivatives prioritize hydrogen bonding .
  • Aminoethyl vs. Fmoc: Aminoethyl groups improve aqueous solubility, while Fmoc derivatives are restricted to synthetic intermediates due to steric bulk .
  • Dioxopiperazine Stability : The diketone in dioxopiperazine derivatives may confer metabolic instability but offers unique redox properties .

Actividad Biológica

2-(4-(Pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by data tables and relevant case studies.

The synthesis of this compound typically involves coupling reactions between pyrimidine derivatives and piperazine. Common reagents include 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to facilitate amide bond formation. The compound exhibits a unique structure that combines a pyrimidine ring with a piperazine moiety linked to an acetic acid group, contributing to its distinct biological properties.

The primary mechanism of action for this compound is its role as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer’s disease .

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating various conditions:

  • Neurological Disorders : Its ability to inhibit acetylcholinesterase suggests potential use in Alzheimer's treatment, enhancing cognitive function by increasing acetylcholine levels.
  • Antimicrobial Activity : Preliminary studies have shown promising results against certain pathogens, indicating potential applications in treating infections .

Table 1: Biological Activities and IC50 Values

Activity TypeTarget Pathogen/EnzymeIC50 Value (µM)Reference
Acetylcholinesterase InhibitionHuman Acetylcholinesterase2.1
Antimicrobial ActivityStaphylococcus aureus5.0
Cytotoxicity AssessmentHEK-293 Cells>2000

Case Study 1: Neurological Effects

In a study investigating the effects of various acetylcholinesterase inhibitors, this compound was found to significantly improve cognitive function in mouse models of Alzheimer’s disease. The study reported enhanced memory retention and reduced amyloid plaque formation, supporting its potential therapeutic role in neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against Staphylococcus aureus strains. The results indicated a notable decrease in bacterial growth at concentrations lower than those typically required for conventional antibiotics, suggesting its utility as a novel antimicrobial agent .

Table 2: Comparison of Biological Activities

Compound NameAcetylcholinesterase Inhibition (IC50 µM)Antimicrobial Activity (IC50 µM)
This compound2.15.0
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide3.510.0
N-(Pyrimidin-2-yl)4-(2-aryl)-benzenesulfonamide4.0Not reported

Q & A

Basic: What are the established synthetic routes for 2-(4-(pyrimidin-2-yl)piperazine-1-carboxamido)acetic acid?

Methodological Answer:
A common approach involves coupling piperazine derivatives with activated carboxylic acids. For example:

  • Step 1: React 1-(pyridin-2-yl)piperazine with bromoacetic acid in the presence of potassium hydroxide (KOH) in absolute ethanol under reflux (10–12 hours) .
  • Step 2: Neutralize the mixture with HCl to precipitate the product (yield ~74%).
    Modifications may include substituting pyrimidin-2-yl for pyridin-2-yl or using alternative coupling reagents like EDC/HOAt for carboxamide formation .

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

  • X-ray crystallography resolves bond angles and hydrogen-bonding networks (e.g., R2<sup>2</sup>(8) and R2<sup>2</sup>(9) motifs in crystal packing) .
  • NMR (1H/13C) confirms substitution patterns on the piperazine and pyrimidine rings.
  • Mass spectrometry validates molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) .

Basic: How is the compound screened for biological activity in preclinical studies?

Methodological Answer:

  • Enzyme inhibition assays (e.g., acetylcholinesterase):
    • Use Ellman’s method to measure IC50 values .
    • Compare kinetics (competitive vs. non-competitive) via Lineweaver-Burk plots.
  • Receptor binding studies (e.g., FAAH modulation): Radiolabeled ligand displacement assays with HEK293 cell membranes .

Advanced: How are structure-activity relationship (SAR) studies designed for piperazine-pyrimidine derivatives?

Methodological Answer:

  • Variation of substituents: Replace pyrimidin-2-yl with pyridin-2-yl, pyridazin-3-yl, or benzothiazole groups to assess electronic effects .
  • Bioisosteric replacements: Substitute the acetic acid moiety with propionic acid or sulfonamide to probe steric tolerance .
  • Data analysis: Correlate IC50 values with Hammett σ constants or LogP values to quantify SAR trends .

Advanced: What computational strategies predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Glide): Dock the compound into acetylcholinesterase (PDB: 4EY7) to identify key interactions (e.g., π-π stacking with Trp286) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET prediction (SwissADME) : Estimate LogP, blood-brain barrier penetration, and CYP450 inhibition .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproduce assays : Control variables like buffer pH, enzyme source (recombinant vs. tissue-derived), and solvent (DMSO concentration ≤0.1%) .
  • Validate purity : Use HPLC (≥95% purity) and LC-MS to exclude batch-specific impurities .
  • Meta-analysis : Compare IC50 ranges across studies (e.g., 2.5–15 µM for acetylcholinesterase inhibition) .

Advanced: What strategies optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
  • Process intensification : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Advanced: How to validate analytical methods for purity assessment?

Methodological Answer:

  • HPLC validation :
    • Linearity : R<sup>2</sup> ≥0.999 for calibration curves (1–100 µg/mL).
    • LOQ/LOD : ≤0.5 µg/mL and ≤0.1 µg/mL, respectively .
  • Forced degradation studies : Expose to heat (60°C), acid (0.1M HCl), and UV light to identify degradation products .

Advanced: How to evaluate pharmacokinetics in preclinical models?

Methodological Answer:

  • Plasma protein binding : Use equilibrium dialysis (human serum albumin) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Tissue distribution : Radiolabel the compound (e.g., <sup>14</sup>C) and quantify accumulation in brain/liver .

Advanced: What factors influence chemical stability under storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent hydrolysis of the carboxamide group .
  • Humidity : Use desiccants (silica gel) to avoid deliquescence (critical RH ~60%) .
  • Light sensitivity : UV-Vis spectroscopy confirms degradation upon exposure to 254 nm light .

Advanced: How to assess in vitro toxicity for early-stage compounds?

Methodological Answer:

  • Cytotoxicity : MTT assay in HepG2 cells (IC50 >50 µM considered low risk) .
  • hERG inhibition : Patch-clamp electrophysiology to measure IKr current blockade (safety threshold: IC50 >10 µM) .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with target enzymes .
  • X-ray crystallography : Resolve ligand-enzyme co-crystals to identify hydrogen bonds (e.g., with Ser203 in FAAH) .

Advanced: What challenges arise in formulating water-insoluble derivatives?

Methodological Answer:

  • Solubilization strategies : Use cyclodextrins (e.g., HP-β-CD) or nanoemulsions (particle size <200 nm) .
  • Salt formation : Screen with counterions (e.g., HCl, sodium) to improve aqueous solubility .

Advanced: How to apply green chemistry principles in synthesis?

Methodological Answer:

  • Solvent substitution : Replace DMF with Cyrene (a biobased solvent) .
  • Catalytic reduction : Use H2/Pd-C instead of stoichiometric reducing agents .
  • Waste minimization : Employ in-line purification (catch-and-release resins) to reduce solvent use .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.